molecular formula C16H22N2O4 B236935 Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate

Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate

Cat. No. B236935
M. Wt: 306.36 g/mol
InChI Key: YYFOXIMENSJXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate, also known as MIBB, is a chemical compound that belongs to the class of benzoic acid derivatives. It has been widely studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for the growth and proliferation of cancer cells. This compound has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit the migration and invasion of cancer cells. In bacteria and fungi, this compound has been shown to disrupt the cell membrane, leading to cell death.

Advantages and Limitations for Lab Experiments

Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has several advantages for lab experiments. It is easy to synthesize and has a high purity, making it suitable for a wide range of experiments. Additionally, this compound has been shown to have low toxicity, which makes it safe to handle in the lab. However, this compound has some limitations. It is not very water-soluble, which can make it difficult to use in aqueous solutions. Additionally, this compound has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate. One potential direction is the development of this compound-based fluorescent probes for imaging biological systems. Another potential direction is the synthesis of this compound derivatives with improved water solubility and longer half-lives. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in cancer therapy and antibiotic development.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in various scientific research applications. Its synthesis method is simple and efficient, and it has been shown to have antiproliferative, antimicrobial, and antifungal properties. While this compound has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of this compound, including the development of fluorescent probes and the synthesis of derivatives with improved properties.

Synthesis Methods

Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate can be synthesized using a simple and efficient method. The most commonly used method involves the reaction of 5-amino-2-(4-morpholinyl)benzoic acid with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain this compound. This method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has been extensively studied for its potential use in various scientific research applications. It has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy. This compound has also been shown to have antimicrobial and antifungal properties, which could be useful in the development of new antibiotics. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging biological systems.

properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

methyl 5-(2-methylpropanoylamino)-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C16H22N2O4/c1-11(2)15(19)17-12-4-5-14(13(10-12)16(20)21-3)18-6-8-22-9-7-18/h4-5,10-11H,6-9H2,1-3H3,(H,17,19)

InChI Key

YYFOXIMENSJXTJ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OC

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OC

Origin of Product

United States

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